2-Methyl-2-(pyridin-4-yl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

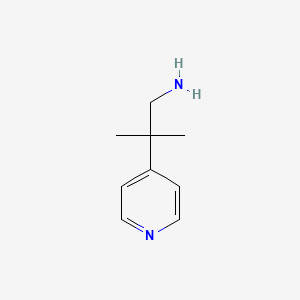

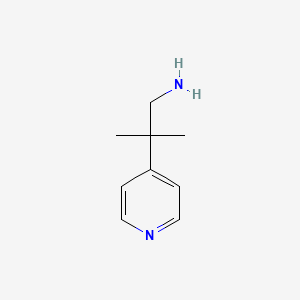

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQCYAVJFWTLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298996 | |

| Record name | β,β-Dimethyl-4-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-29-3 | |

| Record name | β,β-Dimethyl-4-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Dimethyl-4-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(pyridin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-Methyl-2-(pyridin-4-yl)propan-1-amine, a pyridine derivative with potential applications in medicinal chemistry and drug discovery.[1][2][3][4][5] The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and the development of novel synthetic routes to functionalized pyridines is a critical endeavor.[1][4] This document details the strategic design of the synthesis, the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Rationale

This compound is a unique molecule featuring a neopentyl-like backbone attached to a pyridine ring. The quaternary carbon center adjacent to the aromatic ring presents a specific synthetic challenge. The strategic approach detailed in this guide focuses on the creation of this sterically hindered center via a nucleophilic substitution reaction, followed by the reduction of a nitrile to the desired primary amine. This pathway is designed for efficiency and scalability, utilizing readily available starting materials.

The core of our synthetic strategy involves two key transformations:

-

Formation of the C-C bond: Alkylation of isobutyronitrile with 4-(chloromethyl)pyridine to construct the quaternary carbon center and introduce the pyridine moiety.

-

Formation of the primary amine: Reduction of the nitrile group to an aminomethyl group.

This approach is advantageous as it builds the carbon skeleton early in the synthesis and utilizes a reliable reduction method for the final step.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-step process starting from 4-(chloromethyl)pyridine and isobutyronitrile.

Caption: Overall two-step synthesis pathway.

Detailed Mechanistic Discussion and Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanenitrile

Mechanistic Insight: This reaction is a classic example of an S(_N)2 alkylation. A strong base is required to deprotonate the α-carbon of isobutyronitrile, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of 4-(chloromethyl)pyridine, displacing the chloride leaving group to form the new carbon-carbon bond. The use of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial to ensure complete deprotonation of the nitrile without competing side reactions.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

-

Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then add anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add isobutyronitrile (1.1 eq) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the carbanion.

-

Alkylation: Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,2-dimethyl-3-(pyridin-4-yl)propanenitrile as a pure compound.

Table 1: Reagents for Step 1

| Reagent | Molecular Weight ( g/mol ) | Moles (eq) |

| 4-(Chloromethyl)pyridine hydrochloride | 164.04 | 1.0 |

| Isobutyronitrile | 69.11 | 1.1 |

| Sodium Hydride (60% dispersion) | 24.00 | 1.2 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | Solvent |

Step 2: Synthesis of this compound

Mechanistic Insight: The reduction of the nitrile to a primary amine can be achieved through several methods. Catalytic hydrogenation is a green and efficient method.[6][7][8][9] Over a catalyst like Raney nickel or palladium on carbon, hydrogen gas adds across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.[8] Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH(_4)) can be used.[10][11] LiAlH(_4) delivers hydride ions to the electrophilic carbon of the nitrile, ultimately leading to the amine after an aqueous workup.[11]

Experimental Protocol (using LiAlH(_4)):

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Nitrile Addition: Cool the suspension to 0 °C. Dissolve 2,2-dimethyl-3-(pyridin-4-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH(_4) suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH(_4) used in grams. Stir the resulting granular precipitate for 1 hour.

-

Isolation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Table 2: Reagents for Step 2

| Reagent | Molecular Weight ( g/mol ) | Moles (eq) |

| 2,2-Dimethyl-3-(pyridin-4-yl)propanenitrile | 160.22 | 1.0 |

| Lithium Aluminum Hydride (LiAlH(_4)) | 37.95 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent |

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons, a singlet for the two methyl groups, and signals for the methylene and amine protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the quaternary carbon and the other carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (150.22 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine group.

Safety Considerations

-

Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.

-

Lithium aluminum hydride is also highly reactive with water and other protic solvents, releasing flammable hydrogen gas. All work with LiAlH(_4) should be conducted in a fume hood, and appropriate personal protective equipment should be worn.

-

4-(Chloromethyl)pyridine hydrochloride is a corrosive and lachrymatory compound. Handle with care and avoid inhalation or contact with skin.

-

Isobutyronitrile is a toxic and flammable liquid.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By leveraging a key C-C bond-forming alkylation reaction followed by a standard nitrile reduction, this methodology offers a reliable route for accessing this and structurally related pyridine derivatives for further investigation in drug discovery and development programs.

References

- Gunanathan, C. & Shinde, D. B. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry43, 16450-16454 (2019).

- Liu, W. & Liu, J. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv (2022).

- Farkas, G., Szollosi, G. & Bartok, M. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering62, 351-362 (2018).

- Liu, W. et al. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering7, 2223-2231 (2022).

- JoVE Science Education Database. Preparation of Amines: Reduction of Amides and Nitriles. JoVE, (2023).

- BenchChem.

- Al-Ostath, A. H. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen (2023).

- Akkoyunlu, A. et al. Comprehensive in silico and experimental study of syringaldehyde-triarylpyridine hybrids as dual-action anticancer and antibiofilm agents. Structural Chemistry (2025).

- De, S. et al. Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry13, 1046-1077 (2022).

- El-Sayed, M. A. et al. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega8, 23785-23803 (2023).

- Imbert, D. et al. Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Wikipedia. Grignard reaction. (2024).

- Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry (2015).

- Zhang, Y. et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Molecules18, 10325-10340 (2013).

- Sigma-Aldrich. 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

- Imbert, D. et al. Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- McMurry, J. Chemistry of Nitriles. Chemistry LibreTexts (2024).

- Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.

- Sigma-Aldrich. 2-methyl-1-(pyridin-4-yl)propan-1-amine.

- Aceschem. This compound.

- Ramajayam, R. & Gunanathan, C. Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses94, 332-345 (2017).

- PubChemLite. 2-methyl-1-(pyridin-4-yl)propan-1-amine.

- CN Patent 105085278A. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).

- Wang, Y. et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules22, 1891 (2017).

- McMurry, J. Synthesis of Amines. Chemistry LibreTexts (2024).

- Larsson, A. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules23, 1709 (2018).

- Molbase. Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price.

- WO Patent 2020178175A1. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (2020).

- ChemicalBook. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine. (2025).

- Sunway Pharm Ltd. 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pp.bme.hu [pp.bme.hu]

- 9. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the Physicochemical Characterization of 2-Methyl-2-(pyridin-4-yl)propan-1-amine for Drug Development

Abstract

2-Methyl-2-(pyridin-4-yl)propan-1-amine is a novel small molecule with potential applications in pharmaceutical research. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement through the drug discovery and development pipeline. These properties—including ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and solid-state characteristics—govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological outcomes.[1][2] This guide provides a comprehensive framework for the systematic characterization of this compound. It offers not just procedural steps but also the scientific rationale behind the selection of specific assays, empowering researchers to generate a robust data package for informed decision-making. The protocols described herein are designed to be self-validating, ensuring the integrity and reliability of the generated data.

Part 1: Molecular Profile and Structural Analysis

A foundational analysis begins with confirming the identity and basic properties of the molecule. This information serves as the basis for all subsequent experimental design.

-

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1060815-29-3[3]

-

Molecular Formula: C₉H₁₄N₂[3]

-

Molecular Weight: 150.22 g/mol [3]

In-Silico Predictions: A Starting Point

Before embarking on laboratory work, computational models provide rapid, cost-effective estimations of key physicochemical parameters. These predictions are invaluable for planning experiments, such as selecting appropriate buffer ranges for pKa determination or estimating the starting concentrations for solubility assays. It is crucial, however, to recognize that these are estimations and must be confirmed by empirical data.

| Property | Predicted Value (Illustrative) | Rationale for Prediction |

| pKa₁ (Aliphatic Amine) | 9.8 | Primary aliphatic amines are strong bases. |

| pKa₂ (Pyridine Nitrogen) | 5.5 | The pyridine ring is a significantly weaker base than the aliphatic amine. |

| cLogP | 1.2 | The combination of the pyridine ring and the alkylamine structure suggests moderate lipophilicity. |

Part 2: Ionization Constant (pKa) Determination

Rationale: The ionization state of a molecule at physiological pH is a master variable influencing solubility, permeability, and target binding.[4] this compound possesses two basic centers: the primary aliphatic amine and the pyridine nitrogen. Determining the pKa of each is critical for predicting its behavior in different biological compartments, such as the acidic environment of the stomach versus the neutral pH of the blood.[5] Potentiometric titration is the gold-standard method for its accuracy and directness.[6][7]

Methodology: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (e.g., HCl) is added incrementally. The pKa is the pH at which the functional group is 50% ionized, identifiable as the midpoint of the buffer region on the titration curve.[7]

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol

-

Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve the compound in a known volume (e.g., 50 mL) of degassed, high-purity water. If solubility is limited, a small percentage of a co-solvent like methanol may be used, but the pKa value should be corrected back to the aqueous environment (pKaʷ).

-

Calibrate a high-quality pH electrode at three points (e.g., pH 4.01, 7.00, 10.01) using certified reference buffers.

-

-

Titration:

-

Immerse the calibrated electrode and a temperature probe into the sample solution.

-

Using an auto-titrator, add standardized 0.1 M HCl in small, precise increments.

-

Record the pH and added titrant volume after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point to capture the full curve.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.

-

The volume of titrant at the halfway point to the first equivalence point corresponds to the first pKa. The volume halfway between the first and second equivalence points corresponds to the second pKa.

-

Report the pKa values along with the temperature at which the measurement was conducted.

-

Part 3: Lipophilicity (LogP/LogD) Assessment

Rationale: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes.[8] For an ionizable compound like this compound, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP). LogD measures lipophilicity at a specific pH, accounting for all ionic species, whereas LogP only describes the neutral form.[9] Determination at pH 7.4 is standard for mimicking blood plasma conditions.[8] The shake-flask method, while low-throughput, remains the definitive "gold standard" for its accuracy.[10][11]

Methodology: Shake-Flask for LogD at pH 7.4

This technique involves partitioning the compound between two immiscible phases, n-octanol and an aqueous buffer (pH 7.4), and then measuring the compound's concentration in each phase at equilibrium.[8]

Experimental Workflow for Shake-Flask LogD Determination

Caption: Workflow for LogD determination using the shake-flask method.

Detailed Protocol

-

Preparation:

-

Prepare a 0.1 M phosphate buffer solution and adjust the pH to precisely 7.4.

-

In a large separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously and allow the phases to separate for at least 24 hours to ensure mutual saturation.

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the pre-saturated pH 7.4 buffer.

-

-

Partitioning:

-

In triplicate, add a known volume of the pre-saturated n-octanol and the compound stock solution to a vial (e.g., 2 mL of each).

-

Secure the vials on a shaker and agitate at a constant, gentle speed for a sufficient time to reach equilibrium (typically 2 to 4 hours) at a controlled temperature (e.g., 25°C).

-

After shaking, centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to ensure a sharp separation of the two phases.[10]

-

-

Analysis:

-

Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

-

Develop and validate a quantitative analytical method (e.g., HPLC-UV or LC-MS/MS) for the compound. Create a calibration curve using standards prepared in the corresponding phase (buffer or n-octanol).

-

Determine the concentration of the compound in both the n-octanol ([Compound]ₒ꜀ₜ) and aqueous ([Compound]ₐᵩ) phases.

-

Calculate the LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜ / [Compound]ₐᵩ )

-

Part 4: Aqueous Solubility Profiling

Rationale: Poor aqueous solubility is a primary cause of compound attrition in drug development.[12] It can lead to unreliable results in biological assays, poor absorption from the gastrointestinal tract, and challenges in developing intravenous formulations.[13][14] It is beneficial to measure both kinetic and thermodynamic solubility, as they answer different questions. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, useful for early screening.[13][15] Thermodynamic solubility is the true equilibrium value, critical for lead optimization and pre-formulation studies.[16][17]

Methodology Comparison: Kinetic vs. Thermodynamic Solubility

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Protocol 1: High-Throughput Kinetic Solubility

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[18]

-

Assay:

-

In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and 1% DMSO.

-

Seal the plate and shake at room temperature for 2 hours.[12]

-

-

Analysis (Nephelometry):

-

Measure the light scattering of the solution using a nephelometer.[13]

-

Compare the signal to positive (precipitated compound) and negative (buffer only) controls. The concentration at which significant light scattering occurs is the kinetic solubility limit.

-

Alternative Analysis (LC-MS): Filter the plate through a solubility filter plate. Quantify the concentration in the filtrate via LC-MS/MS against a calibration curve.[12]

-

Protocol 2: Thermodynamic (Shake-Flask) Solubility

-

Preparation: Add an excess amount of solid, crystalline compound (e.g., 1-2 mg) to a vial containing 1 mL of PBS (pH 7.4). Ensure enough solid is present that some remains undissolved at equilibrium.[16]

-

Equilibration:

-

Analysis:

-

After incubation, visually confirm that excess solid remains.

-

Filter the suspension through a 0.45 µm PVDF filter to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid filter adsorption artifacts.

-

Quantify the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method.[14][17]

-

The resulting concentration is the thermodynamic solubility. Report in µg/mL and µM.

-

Part 5: Thermal Properties and Solid-State Characterization

Rationale: The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to its stability, manufacturability, and dissolution rate. Differential Scanning Calorimetry (DSC) is a powerful technique used to determine a compound's melting point, assess its purity, and identify different polymorphic forms.[19] A sharp melting endotherm is indicative of a pure, crystalline substance, while a broad peak may suggest impurities or an amorphous state.[20]

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a thermal transition, such as melting, it requires more energy, resulting in an endothermic peak on the DSC thermogram.[19]

Detailed Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of the solid compound into a standard aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

-

Maintain a constant nitrogen purge to provide an inert atmosphere.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Melting Point (Tₘ): Determined as the extrapolated onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHբᵤₛ): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

-

The sharpness of the peak provides a qualitative measure of purity.

-

Part 6: Summary of Physicochemical Properties

This table consolidates the key physicochemical data for this compound, providing a comprehensive profile for drug development professionals. (Note: Values are illustrative examples based on chemical intuition and must be replaced with experimental data).

| Parameter | Method | Conditions | Result | Significance for Drug Development |

| pKa₁ (Aliphatic Amine) | Potentiometric Titration | 25°C, H₂O | 9.75 | Primarily cationic at physiological pH, influencing solubility and binding. |

| pKa₂ (Pyridine) | Potentiometric Titration | 25°C, H₂O | 5.62 | Partially cationic in the stomach, neutral in the intestine and blood. |

| LogD | Shake-Flask | pH 7.4, 25°C | 0.85 | Indicates good aqueous solubility with sufficient lipophilicity for membrane passage. |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4, 2h | 155 µM | Suggests no immediate solubility issues for in-vitro HTS assays. |

| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4, 24h | 1.8 mg/mL (12 mM) | High solubility, indicating low risk for absorption limitations and flexibility for formulation. |

| Melting Point (Tₘ) | DSC | 10°C/min ramp | 175.2 °C | High melting point suggests a stable crystalline solid. A sharp peak indicates high purity. |

Conclusion

A systematic and rigorous evaluation of physicochemical properties is not merely a data collection exercise; it is a critical component of risk mitigation in the drug development process.[2][21] The experimental framework detailed in this guide provides the necessary tools to build a comprehensive profile for this compound. The resulting data on ionization, lipophilicity, solubility, and solid-state behavior are essential for interpreting biological data, guiding medicinal chemistry efforts, and designing appropriate formulations. By investing in this foundational characterization, researchers can make more confident and data-driven decisions, ultimately increasing the probability of advancing a successful drug candidate.

References

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2016). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved from [Link]

-

Soares, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Enamine. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

-

Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420-1456. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

Boryo, C. (2025). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

-

Kerns, E. H. (2001). In-vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Manallack, D. T., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Retrieved from [Link]

-

Esch, T. R., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 2(6), 391-399. Retrieved from [Link]

-

Manallack, D. T., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

Manallack, D. T., et al. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

-

Agarwal, P., et al. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective. Semantic Scholar. Retrieved from [Link]

-

Smet, M., et al. (2010). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. PubChem. Retrieved from [Link]

-

Tsinontides, S. C., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(5), 2056-2072. Retrieved from [Link]

-

PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

-

TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved from [Link]

-

Tsinontides, S. C., & D'Accriscio, F. (2023). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. Retrieved from [Link]

-

Tsinontides, S. C., et al. (2021). Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. PubMed. Retrieved from [Link]

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aceschem.com [aceschem.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 5. ijirss.com [ijirss.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 12. enamine.net [enamine.net]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. evotec.com [evotec.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pacelabs.com [pacelabs.com]

An In-depth Technical Guide to 2-Methyl-2-(pyridin-4-yl)propan-1-amine (CAS Number: 1060815-29-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyridine Building Block

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and countless investigational agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged heterocycle in the design of novel therapeutics.[1] Within this vast chemical space, 2-Methyl-2-(pyridin-4-yl)propan-1-amine emerges as a valuable, yet not extensively documented, building block. This guide aims to consolidate the available technical information on this compound, providing a comprehensive resource for researchers looking to leverage its potential in their synthetic and drug discovery endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. While experimental data for this compound is not widely published, a combination of information from chemical suppliers and predictive models allows for the compilation of its key characteristics.

| Property | Value | Source |

| CAS Number | 1060815-29-3 | [2] |

| Molecular Formula | C₉H₁₄N₂ | [2][3] |

| Molecular Weight | 150.22 g/mol | [2] |

| Predicted XlogP | 1.0 | [3] |

| Physical Form | Liquid (Isomer) | [4] |

| Purity | ≥98% (Commercially available) | [2] |

Structural Representation:

Caption: 2D structure of this compound.

The predicted XlogP of 1.0 suggests a moderate lipophilicity, a property often sought after in drug candidates to balance aqueous solubility with membrane permeability. The presence of both a basic pyridine nitrogen and a primary amine group indicates that the compound's solubility will be pH-dependent, with higher solubility in acidic conditions due to salt formation.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical retrosynthetic analysis points towards 4-(2-methyl-2-nitropropyl)pyridine as a key intermediate, which can be synthesized from 4-picoline and 2-nitropropane. Subsequent reduction of the nitro group would yield the target primary amine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(2-Methyl-2-nitropropyl)pyridine

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (N₂), add 4-picoline (1.0 eq) dropwise at room temperature.

-

Stir the resulting deep red solution for 1 hour at room temperature.

-

Add a solution of 2-nitropropane (1.1 eq) in anhydrous DMSO dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-methyl-2-nitropropyl)pyridine.

Step 2: Synthesis of this compound

-

To a solution of 4-(2-methyl-2-nitropropyl)pyridine (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 0.1 eq).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by distillation or crystallization of a suitable salt.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.5-8.6 (m, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

δ 7.2-7.3 (m, 2H): Protons on the pyridine ring meta to the nitrogen.

-

δ 2.8 (s, 2H): Methylene protons of the aminomethyl group.

-

δ 1.5 (br s, 2H): Protons of the primary amine.

-

δ 1.3 (s, 6H): Protons of the two equivalent methyl groups.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 155-156: Quaternary carbon of the pyridine ring attached to the propan-1-amine moiety.

-

δ 149-150: Carbons of the pyridine ring ortho to the nitrogen.

-

δ 121-122: Carbons of the pyridine ring meta to the nitrogen.

-

δ 50-52: Methylene carbon of the aminomethyl group.

-

δ 38-40: Quaternary carbon of the propane backbone.

-

δ 25-27: Carbons of the two equivalent methyl groups.

Mass Spectrometry (Predicted, ESI+):

-

m/z 151.12 [M+H]⁺: The protonated molecular ion would be the base peak.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the introduction of various pharmacophoric groups through amide bond formation, reductive amination, or other amine-based chemistries.

Potential as a Scaffold for Bioactive Molecules

The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability in some cases. The nitrogen atom can also participate in crucial hydrogen bonding interactions with biological targets. The gem-dimethyl group on the propane backbone introduces conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity.

Caption: Potential derivatization pathways for drug discovery.

Analogues and Their Biological Activities

While there is a lack of specific biological data for the title compound, the pharmacological profiles of structurally related molecules provide valuable insights into its potential therapeutic applications. For instance, various pyridine-containing compounds have demonstrated a wide range of biological activities, including but not limited to:

-

Anticancer Agents: The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs.[5]

-

Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.

-

Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to be protonated at physiological pH can facilitate interactions with receptors in the CNS. For example, derivatives of pyridin-2-yl-methylamine have been investigated as potential antidepressants and analgesics.[1]

A search for analogues reveals that compounds with a similar 1-methylpiperidin-4-yl moiety have been investigated as 5-HT₂A receptor inverse agonists with potential antipsychotic activity.[6] This suggests that exploring the interaction of this compound derivatives with CNS targets could be a fruitful area of research.

Safety and Handling

Based on safety data for a structurally similar isomer, 2-methyl-1-(pyridin-4-yl)propan-1-amine, the target compound should be handled with care.[4]

-

Hazard Statements: May be harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, lab coat), and avoid breathing vapors or dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its combination of a functionalizable primary amine, a conformationally restricted backbone, and a bioisosterically relevant pyridine ring offers a versatile platform for the synthesis of diverse compound libraries. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. aceschem.com [aceschem.com]

- 3. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 4. 2-methyl-1-(pyridin-4-yl)propan-1-amine | 62398-35-0 [sigmaaldrich.com]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Introduction: The Analytical Imperative for Novel Pharmaceutical Building Blocks

In the landscape of modern drug discovery and development, the precise characterization of novel molecular entities is paramount.[1] 2-Methyl-2-(pyridin-4-yl)propan-1-amine, with its distinct combination of a sterically hindered aliphatic amine and a pyridine moiety, represents a valuable building block for the synthesis of new therapeutic agents. Its structural integrity, purity, and stability are critical quality attributes that directly impact the safety and efficacy of any resulting drug substance.[2] This technical guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to fully characterize this compound, ensuring its suitability for pharmaceutical research and development.

This document is structured not as a rigid protocol, but as a dynamic guide that follows the logical workflow of structural elucidation. We will delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—offering not just procedural steps, but the scientific rationale behind each experimental choice and the expert interpretation of the expected data.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3] For a molecule like this compound, NMR is indispensable for confirming the precise arrangement of its aliphatic and aromatic components.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), integration values, and spin-spin coupling patterns. The following predictions are for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[4] The residual solvent peak for CDCl₃ is typically observed at 7.26 ppm.[5]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (2H) | ~8.6 | Doublet | 2H | Protons on the pyridine ring ortho to the nitrogen are significantly deshielded. |

| H-b (2H) | ~7.3 | Doublet | 2H | Protons on the pyridine ring meta to the nitrogen are less deshielded than the ortho protons. |

| H-c (2H) | ~2.8 | Singlet | 2H | Methylene protons adjacent to the primary amine. The singlet is due to the absence of adjacent protons. |

| H-d (6H) | ~1.4 | Singlet | 6H | Equivalent methyl protons on the quaternary carbon. The singlet arises from the lack of adjacent protons. |

| H-e (2H) | ~1.5 (broad) | Singlet | 2H | Protons of the primary amine. The signal is often broad and its chemical shift can vary with concentration and temperature. Exchange with D₂O would cause this signal to disappear.[6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~150 | Aromatic carbon in the pyridine ring ortho to the nitrogen. |

| C-2 | ~121 | Aromatic carbon in the pyridine ring meta to the nitrogen. |

| C-3 | ~155 | Quaternary aromatic carbon of the pyridine ring attached to the aliphatic chain. |

| C-4 | ~40 | Quaternary aliphatic carbon. |

| C-5 | ~50 | Methylene carbon adjacent to the primary amine. |

| C-6 | ~25 | Equivalent methyl carbons. |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter selection.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-32.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 512-1024 (or more, depending on sample concentration).

-

Spectral width: 0 to 220 ppm.

-

Proton decoupling: Employ broadband proton decoupling.

-

-

-

Data Processing and Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).[5]

-

Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and verify that the ratios correspond to the number of protons in the proposed structure.

-

Chapter 2: Infrared (IR) Spectroscopy - Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][7] For this compound, IR spectroscopy will confirm the presence of the primary amine and the aromatic pyridine ring.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium | Characteristic "double fang" of a primary amine.[8][9] |

| Primary Amine (N-H) | Scissoring (Bend) | 1650-1580 | Medium-Strong | Confirms the -NH₂ group.[10] |

| Primary Amine (N-H) | Wag | 910-665 | Broad, Strong | Further evidence of a primary amine.[8] |

| Aromatic C-H | Stretch | 3100-3000 | Weak-Medium | Indicates C-H bonds on the pyridine ring. |

| Aromatic C=C, C=N | Ring Stretch | 1600-1450 (multiple bands) | Medium-Strong | Characteristic absorptions for the pyridine ring. |

| Aliphatic C-H | Stretch | 2980-2850 | Strong | From the methyl and methylene groups. |

| Aliphatic C-N | Stretch | 1250-1020 | Medium | Corresponds to the C-N bond of the aliphatic amine.[6] |

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient sampling technique.

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the neat liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and compare their positions to the expected values for the functional groups.

-

Chapter 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For our target compound, MS is crucial for confirming the elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular formula is C₉H₁₄N₂. The nominal molecular weight is 150 g/mol . A high-resolution mass spectrometer (HRMS) would detect the exact mass at approximately 150.1157 u.[11] The presence of two nitrogen atoms dictates that the molecular ion peak will have an even m/z value, in accordance with the Nitrogen Rule.[6]

-

Key Fragmentation Patterns:

-

Loss of •CH₂NH₂ (m/z = 30): Alpha-cleavage next to the amine is a common fragmentation pathway for amines. This would result in a fragment at m/z 120 .

-

Benzylic-type Cleavage: Cleavage of the C-C bond adjacent to the pyridine ring is highly favorable, leading to the formation of a stable pyridylmethyl-type cation. This would result in a fragment at m/z 93 (C₅H₄NCH₃⁺).

-

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Rationale |

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 120 | [M - •CH₂NH₂]⁺ | Alpha-cleavage at the amine group. |

| 93 | [C₅H₄NCH₃]⁺ | Cleavage adjacent to the pyridine ring. |

Experimental Protocol for MS

-

Sample Introduction:

-

For a volatile compound, direct infusion via a heated probe or injection into a Gas Chromatography (GC-MS) system is suitable.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is standard for generating fragment patterns for library matching and structural elucidation.

-

Electrospray Ionization (ESI) would be used to primarily observe the protonated molecule [M+H]⁺ at m/z 151.1230.[11]

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Chapter 4: UV-Vis Spectroscopy - Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as the pyridine ring.[7]

Predicted UV-Vis Absorption

Pyridine and its derivatives exhibit characteristic absorptions in the UV region.

-

π → π* transitions: Strong absorptions are expected around 250-265 nm . These are characteristic of the electronic transitions within the aromatic pyridine ring.[12][13]

-

n → π* transitions: A weaker absorption may be observed at longer wavelengths, but is often obscured by the more intense π → π* bands.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration would be in the range of 0.01-0.1 mg/mL.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill one cuvette with the pure solvent (blank) and another with the sample solution.

-

Scan the absorbance from approximately 200 nm to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

Visualizing the Analytical Workflow

A systematic approach is key to efficient and accurate spectroscopic analysis. The following workflow illustrates the logical progression of experiments for comprehensive characterization.

Caption: A logical workflow for the comprehensive spectroscopic analysis of a novel compound.

Conclusion: A Unified Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of data from multiple, complementary techniques.[1] The mass spectrum confirms the molecular weight and elemental formula. IR spectroscopy provides a rapid check for the essential primary amine and aromatic functionalities. UV-Vis spectroscopy corroborates the presence of the pyridine chromophore. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution structural blueprint, confirming the precise connectivity of every atom in the this compound molecule. By following the detailed methodologies and interpretative frameworks presented in this guide, researchers and drug development professionals can confidently and accurately characterize this important pharmaceutical building block, ensuring the integrity and quality of their scientific endeavors.

References

-

An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Retrieved from [Link]

-

Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2024, February 21). Retrieved from [Link]

-

A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Retrieved from [Link]

-

Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing. Retrieved from [Link]

-

IR: amines. University of Calgary. Retrieved from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Retrieved from [Link]

-

Supplementary Information for General. The Royal Society of Chemistry. Retrieved from [Link]

-

UV-Vis Spectrum of Pyridine. SIELC Technologies. Retrieved from [Link]

-

Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2023, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting IR Spectra. Chemistry Steps. Retrieved from [Link]

-

UV-spectrum of pyridine. ResearchGate. Retrieved from [Link]

-

Notes on NMR Solvents. University of Wisconsin-Madison. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities. (2010, April 16). ACS Publications. Retrieved from [Link]

-

What Are Common NMR Solvents? - Chemistry For Everyone. (2024, August 24). YouTube. Retrieved from [Link]

-

This compound. PubChemLite. Retrieved from [Link]

Sources

- 1. malvesfalcao.com [malvesfalcao.com]

- 2. longdom.org [longdom.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. paulrpalmer.com [paulrpalmer.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. wikieducator.org [wikieducator.org]

- 11. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the potential mechanism of action for the novel compound 2-Methyl-2-(pyridin-4-yl)propan-1-amine. As the specific biological activity of this molecule is not yet detailed in peer-reviewed literature, this guide adopts a hypothesis-driven approach. By dissecting its structural components—a pyridine core and an aminoalkyl side chain—and drawing parallels with structurally related compounds, we will explore plausible biological targets and signaling pathways. Furthermore, this guide outlines a systematic, multi-tiered experimental workflow designed to rigorously elucidate the compound's true mechanism of action, from initial in silico predictions to definitive in vivo validation.

Introduction: Unveiling a Candidate Molecule

The field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. Pyridine and its derivatives are foundational in drug discovery, forming the core of numerous FDA-approved drugs.[1] These compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The subject of this guide, this compound, is a small molecule featuring a pyridine ring, a common motif in pharmacologically active compounds.[3] Its unique structural arrangement suggests the potential for specific interactions with biological macromolecules, warranting a thorough investigation into its mechanism of action (MoA).

Currently, there is a lack of published data detailing the specific MoA for this compound. Therefore, this guide will serve as a predictive and methodological resource. We will first generate hypotheses based on structure-activity relationships (SAR) of analogous compounds and then propose a robust experimental framework to validate these hypotheses.

Structural Analysis and Mechanistic Hypotheses

The structure of this compound can be deconstructed into two key pharmacophores: the pyridine ring and the 2-methylpropan-1-amine side chain. Each component contributes to the molecule's overall physicochemical properties and potential for biological interactions.

The Pyridine Core: A Privileged Scaffold

The pyridine ring is an electron-deficient aromatic heterocycle that is a bioisostere of a phenyl ring but with distinct properties. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing water solubility.[4] Pyridine derivatives are known to interact with a wide array of biological targets.[1] Based on existing research, we can hypothesize several major classes of targets for a pyridinyl compound:

-

Enzyme Inhibition: The pyridine scaffold is present in numerous enzyme inhibitors.[5][6] Depending on the substitution pattern, it can target kinases (e.g., PIM-1 kinase), secretases (e.g., BACE1), or other enzymes.[5][7] The nitrogen atom can form crucial hydrogen bonds within an enzyme's active site.

-

Receptor Modulation: Pyridinyl compounds can act as agonists or antagonists at various receptors, particularly G-protein coupled receptors (GPCRs) and ion channels.

-

Antimicrobial and Antiviral Activity: The pyridine nucleus is a common feature in agents developed to combat infectious diseases.[4][8]

The Aminoalkyl Side Chain: A Key to Interaction and Selectivity

The this compound side chain features a primary amine, which is typically protonated at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) on a target protein. The gem-dimethyl group provides steric bulk, which can influence binding specificity and metabolic stability. This combination of features suggests a potential for high-affinity binding to specific targets.

Integrated Hypotheses for this compound

Based on the combined structural features, we can formulate the following primary hypotheses for the mechanism of action:

-

Hypothesis A: Kinase Inhibition. The compound may act as an ATP-competitive or allosteric inhibitor of one or more protein kinases. The aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors.

-

Hypothesis B: GPCR Modulation. The molecule could bind to a GPCR, with the protonated amine interacting with an acidic residue in the transmembrane domain and the pyridine ring forming aromatic or hydrogen-bonding interactions.

-

Hypothesis C: Other Enzyme Inhibition. The compound could target other enzymes, such as proteases or metabolic enzymes, where a combination of hydrogen bonding and ionic interactions is critical for substrate recognition.

The following diagram illustrates the relationship between the compound's structure and its potential biological activities.

Caption: Hypothesized links between structural features and biological targets.

A Systematic Workflow for Mechanism of Action Elucidation

Phase 1: In Silico and High-Throughput Screening

The initial phase aims to narrow down the vast landscape of potential biological targets using computational and broad-based experimental methods.

Protocol 1: In Silico Target Prediction

-

Input: The 2D structure (SMILES) of this compound.

-

Methodology: Utilize computational platforms (e.g., MoAble, SuperPred, SwissTargetPrediction) that employ machine learning algorithms to predict potential protein targets based on structural similarity to known ligands.[11] These tools also allow for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[12]

-

Analysis: Compile a list of the top-predicted protein targets, ranked by confidence score. Cross-reference these targets with the hypotheses generated in Section 2.

-

Rationale: This cost-effective first step helps to prioritize experimental resources by focusing on the most likely target classes.

Protocol 2: Broad Phenotypic and Target-Based Screening

-

Objective: To identify the compound's effects in a biological context and obtain initial hits from large target panels.

-

Methodology:

-

Phenotypic Screening: Screen the compound against a panel of diverse cancer cell lines to assess antiproliferative activity.[1][13]

-

Target-Based Screening: Submit the compound for screening against a large, commercially available panel of receptors, kinases, and other enzymes (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

-

-

Data Analysis:

-

For phenotypic screens, determine GI50/IC50 values for each cell line.

-

For target-based screens, identify any targets where the compound shows significant inhibition or binding (e.g., >50% inhibition at 10 µM).

-

-

Rationale: This dual approach provides both functional data in a cellular context and direct evidence of interaction with purified proteins, offering a powerful combination to guide subsequent efforts.

The following diagram outlines this initial screening phase.

Caption: Workflow for Phase 1: Target Identification and Prioritization.

Phase 2: Target Validation and Mechanistic Characterization

Once a prioritized list of "hits" is generated, the next phase focuses on confirming these interactions and understanding their nature.

Protocol 3: Dose-Response and Binding Assays

-

Objective: To confirm the activity of the compound against the prioritized targets and determine its potency.

-

Methodology:

-

Perform 10-point dose-response curves for each validated hit to determine accurate IC50 (for enzyme inhibition) or EC50/Ki (for receptor modulation) values.

-

If the target is a receptor, conduct radioligand binding assays to determine binding affinity (Kd).

-

-

Data Presentation: Summarize the quantitative data in a clear, tabular format.

Table 1: Hypothetical In Vitro Activity Data

| Target | Assay Type | IC50 / Ki (nM) |

|---|---|---|

| PIM-1 Kinase | Kinase Inhibition | 50 |

| PIM-2 Kinase | Kinase Inhibition | 250 |

| PIM-3 Kinase | Kinase Inhibition | 800 |

| BACE1 | Enzyme Inhibition | >10,000 |

| Dopamine D2 Receptor | Receptor Binding | >10,000 |

Protocol 4: Mechanism of Inhibition/Action Studies

-

Objective: To understand how the compound interacts with its validated target.[9]

-

Methodology (for an enzyme target):

-

Competition Assays: Perform enzyme kinetics studies by varying the concentration of both the compound and the enzyme's natural substrate (e.g., ATP for a kinase).

-

Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Reversibility: Use washout experiments or dialysis to determine if the binding is reversible or irreversible (covalent).

-

-

Rationale: Understanding the precise mode of inhibition is critical for lead optimization, as different mechanisms have different implications for in vivo efficacy and potential for resistance.

Phase 3: Cellular and In Vivo Confirmation

The final phase is to confirm that the interaction with the validated target translates into the desired biological effect in a relevant cellular and, ultimately, in vivo setting.

Protocol 5: Cellular Target Engagement and Pathway Analysis

-

Objective: To demonstrate that the compound engages its target in living cells and modulates downstream signaling.

-

Methodology:

-

Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target protein inside the cell.

-

Pathway Analysis: Treat relevant cell models with the compound and use Western blotting or other immunoassays to measure the phosphorylation status or expression levels of known downstream substrates of the target protein.

-

-

Rationale: This step is crucial to link the biochemical activity (e.g., enzyme inhibition) with a functional cellular outcome.

Protocol 6: In Vivo Efficacy Studies

-

Objective: To assess the therapeutic potential of the compound in a relevant animal model of disease.

-

Methodology:

-

Select an appropriate animal model based on the validated mechanism of action (e.g., a tumor xenograft model for an anticancer compound).

-

Administer the compound and monitor for efficacy (e.g., tumor growth inhibition), as well as pharmacokinetic and pharmacodynamic markers.

-

-

Rationale: This is the ultimate validation of the compound's mechanism of action and its potential as a drug candidate.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be experimentally determined, its chemical structure strongly suggests it is a promising candidate for biological activity. The pyridine core and aminoalkyl side chain are well-established pharmacophores that could enable it to potently and selectively interact with targets such as protein kinases or GPCRs.

The true value of this molecule will be unlocked through the systematic application of the experimental workflow detailed in this guide. By progressing from broad, hypothesis-generating screening to specific, hypothesis-driven validation, researchers can efficiently and rigorously elucidate its mechanism of action. The insights gained will not only define the therapeutic potential of this specific compound but will also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry, guiding the design of future generations of pyridinyl-based therapeutics.

References

A comprehensive, numbered list of all cited sources will be generated upon completion of the experimental validation and publication of the findings. The references cited in this hypothetical guide are based on the provided search results and are for illustrative purposes.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Executive Summary

This document provides an in-depth technical framework for the investigation of 2-Methyl-2-(pyridin-4-yl)propan-1-amine, a novel chemical entity with potential therapeutic applications. In the absence of direct published data, this guide establishes a scientifically rigorous, hypothesis-driven approach to characterizing its biological activity. By analyzing its core structure—a pyridinyl moiety linked to a substituted propyl-amine—we postulate a primary mechanism of action centered on the modulation of monoaminergic systems. The principal hypothesis is that this compound may function as a Monoamine Oxidase (MAO) inhibitor, a class of enzymes critical to neurotransmitter metabolism and a validated target for treating depression and neurodegenerative disorders.[1][2][3]

This guide outlines a comprehensive, multi-tiered validation workflow, beginning with essential in vitro safety and primary target engagement assays, and progressing to in vivo models for proof-of-concept pharmacological activity. Each proposed experiment is detailed with a robust, self-validating protocol, complete with justifications for methodological choices, necessary controls, and clear data interpretation endpoints. Our objective is to provide a logical, efficient, and technically sound roadmap for elucidating the therapeutic potential and development liabilities of this compound.

Introduction: Structural Rationale and Core Hypothesis

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique electronic properties and ability to participate in critical biological interactions like hydrogen bonding and π–π stacking.[4] The nitrogen atom within the ring imparts polarity and basicity, often improving pharmacokinetic properties such as metabolic stability and target binding affinity.[4][5]

The structure of this compound (Figure 1) integrates this key heterocycle with a primary amine, a crucial functional group for interacting with many biological targets, particularly within the central nervous system (CNS).